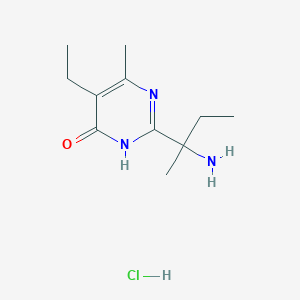

2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride

Description

2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride is a synthetic organic compound characterized by a dihydropyrimidinone core substituted with a branched 2-aminobutan-2-yl group at position 2, an ethyl group at position 5, and a methyl group at position 4. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

The compound’s dihydropyrimidinone scaffold is structurally analogous to bioactive molecules with reported antimicrobial, antiviral, or central nervous system (CNS) activity . However, its pharmacological profile remains understudied in publicly accessible research. Synthesis typically involves condensation reactions of β-keto esters with substituted ureas or thioureas, followed by hydrochlorination .

Properties

IUPAC Name |

2-(2-aminobutan-2-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O.ClH/c1-5-8-7(3)13-10(14-9(8)15)11(4,12)6-2;/h5-6,12H2,1-4H3,(H,13,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVFYWJRFCECAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)C(C)(CC)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as Lewis acids, and controlling reaction parameters like temperature and solvent choice. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are employed under appropriate conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their comparative features are outlined below:

Structural and Functional Differences

- Substituent Bulk and Lipophilicity: The 2-aminobutan-2-yl group in the target compound provides moderate lipophilicity compared to the cyclohexyl analog (higher lipophilicity) and the simpler aminomethyl derivative (lower lipophilicity) . This balance may optimize blood-brain barrier penetration for CNS applications.

- Positional Isomerism : Substitution at position 2 (vs. 4 in 4-DPCA) alters steric interactions with biological targets. For example, 4-DPCA’s decyl chain at position 4 enhances antiviral activity by facilitating membrane insertion, whereas position 2 substituents may favor receptor binding .

- Salt Form : The hydrochloride salt improves aqueous solubility across all analogs, critical for oral bioavailability .

Biological Activity

2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride, also known by its CAS number 1354950-93-8, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is with a molecular weight of 245.75 g/mol. It is classified under various categories including pharmaceutical agents and has been investigated for its effects on different biological systems.

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrimidine compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Several studies have explored the anticancer potential of dihydropyrimidine derivatives. In vitro tests have shown that these compounds can induce apoptosis in cancer cell lines. For instance, derivatives have been reported to inhibit cell proliferation in human cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Cardiovascular Effects

The compound's structural analogs have been studied for their cardiovascular effects. Some dihydropyrimidines are known to exhibit calcium channel blocking activity, which can lead to vasodilation and reduced blood pressure. This suggests that 2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one could potentially have similar cardiovascular benefits .

Case Studies

- Antimicrobial Efficacy : A case study demonstrated that a related compound showed significant activity against Staphylococcus aureus and Escherichia coli, indicating the potential use of these compounds in developing new antibiotics .

- Cancer Cell Line Studies : In a laboratory setting, the compound was tested against several cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.